5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid
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Overview
Description
5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C10H12F2O3 and a molecular weight of 218.20 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and contains both tert-butyl and difluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-tert-butyl-2-furoic acid with difluoromethylating agents under specific conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The furan ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-3-methyl-furan-2-carboxylic acid: This compound has a similar structure but lacks the difluoromethyl group, resulting in different chemical properties.
5-tert-Butyl-2-methyl-furan-3-carboxylic acid: Another similar compound with a methyl group instead of a difluoromethyl group.
Uniqueness
5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H12F2O3 |
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Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-tert-butyl-2-(difluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C10H12F2O3/c1-10(2,3)6-4-5(9(13)14)7(15-6)8(11)12/h4,8H,1-3H3,(H,13,14) |
InChI Key |
FFLCQGKIFJTICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)C(F)F)C(=O)O |
Origin of Product |
United States |
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